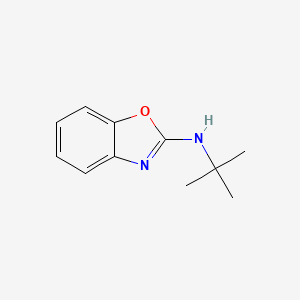

Benzoxazole, 2-(tert-butylamino)-

Description

Contemporary Relevance of Benzoxazole (B165842) Heterocycles in Chemical Sciences

Benzoxazoles are bicyclic aromatic organic compounds, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This unique structure imparts a high degree of stability and allows for various functionalizations, making them a vital pharmacophore in medicinal chemistry. globalresearchonline.nettaylorandfrancis.com The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov Their importance extends beyond medicine into materials science, where they are utilized as fluorescent probes, whitening agents, and intermediates in organic synthesis. globalresearchonline.nettaylorandfrancis.com The ability of benzoxazoles to interact with various biological targets has made them a focal point of extensive research. korea.ac.krresearchgate.net

The academic interest in benzoxazoles stems from their structural similarity to naturally occurring nucleotides, which facilitates their interaction with biological macromolecules. globalresearchonline.net This has led to the design and synthesis of numerous benzoxazole-based compounds with potential applications in treating a myriad of diseases. nih.govresearchgate.net

Research Significance of 2-Substituted Benzoxazole Frameworks

The functionalization of the benzoxazole core, particularly at the 2-position, is a key area of research. nih.gov The substituent at this position significantly influences the compound's biological activity. nih.govnih.gov The development of synthetic methodologies to introduce diverse groups at the C2 position has been a major focus for organic chemists. nih.govmdpi.com These methods often involve the condensation of 2-aminophenols with various precursors like aldehydes, carboxylic acids, or amides. nih.govmdpi.com

The introduction of different substituents allows for the fine-tuning of the molecule's properties, leading to the discovery of potent and selective agents for specific biological targets. nih.gov For instance, certain 2-substituted benzoxazoles have been identified as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation. nih.gov

Scope and Academic Focus on Benzoxazole, 2-(tert-butylamino)- Derivatives

Within the broad class of 2-substituted benzoxazoles, derivatives featuring a tert-butylamino group have attracted particular academic interest. The bulky tert-butyl group can influence the compound's steric and electronic properties, potentially leading to unique biological activities. Research in this area often involves the synthesis of novel derivatives and the evaluation of their potential as, for example, anticancer or anti-inflammatory agents. nih.govnajah.edu

The synthesis of "Benzoxazole, 2-(tert-butylamino)-" and its analogues is a key aspect of this research. One common synthetic route involves the reaction of a suitable benzoxazole precursor with a tert-butylamine (B42293) source. For example, a transition-metal-free amination of benzoxazoles using secondary amines in the presence of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) and an oxidant like hydrogen peroxide has been reported to yield 2-aminobenzoxazoles. organic-chemistry.org Another approach involves the electrochemical coupling of benzoxazoles with amines. organic-chemistry.org

The academic focus on "Benzoxazole, 2-(tert-butylamino)-" derivatives is driven by the quest for new molecules with enhanced biological profiles. Studies often explore the structure-activity relationships of these compounds to understand how modifications to the chemical structure impact their therapeutic potential. korea.ac.kr

Interactive Data Tables

Below are interactive data tables summarizing key information related to the compounds discussed in this article.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-tert-butyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)13-10-12-8-6-4-5-7-9(8)14-10/h4-7H,1-3H3,(H,12,13) |

InChI Key |

VKVRCHOHCNJAKD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC1=NC2=CC=CC=C2O1 |

Canonical SMILES |

CC(C)(C)NC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Benzoxazole, 2 Tert Butylamino

General Strategies for 2-Substituted Benzoxazole (B165842) Core Formation

The construction of the benzoxazole scaffold is a well-established area of synthetic chemistry, with several reliable methods for its formation. These strategies typically involve the cyclization of a difunctionalized benzene (B151609) ring, most commonly derived from a 2-aminophenol (B121084).

Cyclization of 2-Aminophenols with Carbonyl or Carboxylic Acid Precursors

One of the most traditional and widely employed methods for constructing the 2-substituted benzoxazole core is the condensation and subsequent cyclization of 2-aminophenols with a variety of carbonyl-containing compounds. nih.gov This approach allows for the direct installation of the C2 substituent.

Commonly used precursors include carboxylic acids, acyl chlorides, aldehydes, and even tertiary amides. nih.govnih.govjocpr.com The reaction of 2-aminophenols with carboxylic acids or their derivatives often requires high temperatures or the use of dehydrating agents or catalysts to facilitate the final cyclization step. jocpr.com For instance, Lawesson's reagent has been used to promote the solvent-free microwave-assisted synthesis from carboxylic acids. organic-chemistry.org Similarly, methanesulphonic acid serves as an effective catalyst for the one-pot synthesis from 2-aminophenol and acid chlorides. jocpr.com

A notable advancement involves the use of triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides, enabling their reaction with 2-aminophenols. nih.gov This cascade reaction proceeds through the formation of an amidinium salt intermediate, which is then attacked by the amino group of the 2-aminophenol, followed by intramolecular cyclization and elimination to yield the 2-substituted benzoxazole. nih.gov

Another versatile method utilizes the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and a copper salt like CuI. acs.orgorganic-chemistry.org This dual catalytic system allows for the efficient synthesis of various 2-substituted benzoxazoles under relatively mild conditions. organic-chemistry.org

A common, though hazardous, historical method involves the use of cyanogen (B1215507) bromide (BrCN) as a cyanating agent to form a 2-aminobenzoxazole (B146116) core, which can then be further functionalized. acs.orgnih.gov Due to the high toxicity of BrCN, safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed. acs.orgnih.govresearchgate.net

Table 1: Comparison of Cyclization Precursors for 2-Substituted Benzoxazole Synthesis

| Precursor | Typical Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Carboxylic Acids | High Temperature, Dehydrating Agents, Lawesson's Reagent, Tin(II) Chloride | Readily available starting materials. | Often requires harsh conditions. jocpr.com |

| Acyl Chlorides | Methanesulphonic Acid, In(OTf)₃ | High reactivity. | Can be moisture sensitive. jocpr.com |

| Aldehydes | Samarium Triflate, Activated Carbon/O₂ | Mild conditions, green chemistry approaches available. jocpr.comorganic-chemistry.org | Scope can be limited by aldehyde stability. |

| Tertiary Amides | Triflic Anhydride (Tf₂O) | Utilizes stable and readily available amides. nih.gov | Requires a strong activating agent. nih.gov |

| β-Diketones | Brønsted Acid + CuI | Mild conditions, good functional group tolerance. acs.orgorganic-chemistry.org | Precursor synthesis may be required. |

| Cyanating Agents (BrCN, NCTS) | Lewis Acid (for NCTS) | Direct route to 2-aminobenzoxazoles. | BrCN is highly toxic; NCTS is a safer alternative. acs.orgnih.gov |

Oxidative Cyclization Reactions

Oxidative cyclization methods provide an alternative and often more atom-economical route to the benzoxazole core. These reactions typically generate the heterocyclic system through the formation of a key C-O or C-N bond via an oxidative process, often utilizing molecular oxygen or other mild oxidants. organic-chemistry.orgresearchgate.net

One such strategy involves the palladium-catalyzed aerobic oxidation of 2-aminophenols in the presence of isocyanides to yield 2-aminobenzoxazoles. organic-chemistry.org This method benefits from experimental simplicity and mild reaction conditions. organic-chemistry.org Another approach uses elemental sulfur as an oxidant for the coupling of 2-aminophenols with ketones or alkenes to form 2-alkylbenzoxazoles. organic-chemistry.org

Copper-catalyzed oxidative C-H/O-H cross-coupling has been effectively used for the intramolecular cyclization of glycine (B1666218) derivatives, providing a direct route to 2-substituted benzoxazoles. rsc.orgrsc.org This method is advantageous due to its operational simplicity and mild, often room temperature, conditions. rsc.org Furthermore, iron-catalyzed oxidative cyclization has been developed as an environmentally friendly method. rsc.orgrsc.org An electrochemical approach, which avoids the need for chemical oxidants altogether, has also been reported for the oxidative coupling of glycine derivatives, generating only hydrogen gas as a byproduct. acs.org

A metal-free alternative involves the oxidative cyclization of catechols and primary amines using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or simply oxygen in water, which represents a greener and more economical process. researchgate.net

Direct C-H Functionalization at the C2 Position of Benzoxazoles

Directly functionalizing the C-H bond at the C2 position of a pre-formed benzoxazole ring is a powerful and increasingly popular strategy. nih.gov This approach offers high atom economy by avoiding the need for pre-functionalized starting materials. nih.gov Transition metal catalysis is central to many of these methodologies. nih.govnih.gov

Copper-catalyzed systems are particularly prevalent for the direct amination of the benzoxazole C2-H bond. acs.org For example, the reaction of benzoxazoles with primary or secondary amines can be achieved using a copper catalyst and an oxidant like tert-butyl peroxide (TBP) or even atmospheric oxygen. organic-chemistry.orgacs.org These methods are attractive due to the use of an inexpensive metal catalyst and often mild reaction conditions. acs.org

Metal-free oxidative amination protocols have also been developed. One such method employs catalytic iodine in the presence of aqueous tert-butyl hydroperoxide (TBHP) to smoothly aminate the C2 position of benzoxazole with secondary or primary amines at ambient temperature. organic-chemistry.org This user-friendly method produces only tertiary butanol and water as byproducts. organic-chemistry.org

While powerful, direct C-H amination can have drawbacks, such as the requirement for transition metal catalysts, high temperatures, or co-oxidants in some protocols. acs.orgnih.gov

Targeted Synthesis of Benzoxazole, 2-(tert-butylamino)- and its Analogues

The synthesis of N-substituted 2-aminobenzoxazoles, including the tert-butylamino derivative, often requires specific adaptations of general synthetic methods or employs unique reaction pathways.

Amination Methodologies Utilizing Secondary Amines

The introduction of a secondary amine, such as tert-butylamine (B42293), at the C2 position of the benzoxazole ring is a key step for synthesizing the target compound. This can be achieved through the direct C-H amination methods described previously. Copper-catalyzed direct C-H amination of benzoxazole with secondary amines, using an oxidant like O₂, has been shown to be an effective method for creating a range of 2-aminoazole derivatives. acs.org

A facile metal-free oxidative amination using catalytic iodine and TBHP also works with secondary amines under neat conditions at ambient temperature, providing the products in high yields. organic-chemistry.org Another approach involves the amination of 2-mercaptobenzoxazoles, which can be achieved under catalyst-free conditions on water with microwave irradiation. organic-chemistry.org

It is important to note that steric hindrance on the amine can significantly impact reaction yields. acs.org For instance, in certain rearrangement reactions leading to N-substituted aminobenzoxazoles, sterically bulky amines can lead to lower yields. acs.org

Table 2: Selected Amination Methods for Benzoxazoles with Secondary Amines

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Copper-Catalyzed C-H Amination | Cu(OAc)₂·H₂O, O₂ | Base-free, uses O₂ as oxidant. | acs.org |

| Metal-Free Oxidative C-H Amination | Catalytic Iodine, aq. TBHP | Neat reaction conditions, ambient temperature. | organic-chemistry.org |

| Ring Opening/Oxidative Cyclization | FeCl₃, aq. H₂O₂ | Environmentally friendly, uses a green oxidant. | rsc.orgrsc.org |

| Amination of 2-Mercaptobenzoxazoles | None (on water) | Catalyst-free, microwave-assisted. | organic-chemistry.org |

Ring-Opening and Subsequent Cyclization Approaches

An elegant and less direct strategy for synthesizing 2-aminobenzoxazoles involves an initial ring-opening of a benzoxazole derivative, followed by a recyclization step that incorporates the desired amino group.

One prominent example of this is the Smiles rearrangement. nih.gov This intramolecular nucleophilic aromatic substitution reaction can be initiated on a benzoxazole-2-thiol derivative. acs.orgnih.govresearchgate.net The process involves S-alkylation followed by a nucleophilic attack of a nitrogen atom at the benzoxazole ring carbon, leading to a spiro intermediate which then rearranges and rearomatizes to form the N-substituted 2-aminobenzoxazole. acs.org This method has been successfully applied using various amines, although steric hindrance can be a limiting factor. acs.org

A related and environmentally friendly method involves the ring-opening of the benzoxazole core with a secondary amine to form an intermediate amidine. rsc.orgrsc.org This intermediate is then subjected to an iron-catalyzed oxidative cyclization using aqueous hydrogen peroxide as a green oxidant, which efficiently closes the ring to form the desired 2-aminobenzoxazole in excellent yields. rsc.orgrsc.org This two-step, one-pot process is highly efficient for a range of cyclic and acyclic secondary amines. rsc.org

Transition Metal-Catalyzed Synthetic Routes (e.g., Copper, Iron, Palladium)

Transition metals are pivotal in catalyzing the formation of the benzoxazole core, offering efficient pathways to 2-aminobenzoxazole derivatives.

Copper-Catalyzed Routes: Copper catalysis is a well-established method for C-N bond formation. In the context of 2-(tert-butylamino)benzoxazole synthesis, a plausible route involves the copper-catalyzed amination of a 2-halobenzoxazole with tert-butylamine. While direct literature for this specific reaction is scarce, the general principle is supported by numerous examples of copper-catalyzed aminations of related heterocyclic systems. For instance, copper(I) iodide (CuI) has been effectively used in combination with ligands like 1,10-phenanthroline (B135089) for the intramolecular cyclization of N-(2-halophenyl)benzamides to form 2-substituted benzoxazoles. nih.gov This suggests that an intermolecular variant with tert-butylamine is a feasible synthetic strategy. Another approach involves the direct oxidative C-H amination of the benzoxazole core, where a copper catalyst facilitates the reaction between benzoxazole and the amine. organic-chemistry.org A sustainable approach using a recyclable and eco-friendly heterogeneous catalyst, Cu(II)-SBA-15, has been demonstrated for the synthesis of 2-aryl benzoxazoles, highlighting the versatility of copper catalysts in green synthesis. mdpi.com

Iron-Catalyzed Routes: Iron, being an abundant and environmentally benign metal, presents an attractive option for catalysis. Iron(III) chloride (FeCl₃) has been utilized in the intramolecular O-arylation for the synthesis of 2-aryl benzoxazoles. nih.gov Furthermore, an iron/sulfur-catalyzed redox condensation of o-nitrophenols with various carbonyl compounds provides a pathway to 2-substituted benzoxazoles, showcasing the utility of iron in facilitating complex transformations. organic-chemistry.org While a direct iron-catalyzed synthesis of 2-(tert-butylamino)benzoxazole from simple precursors is not extensively documented, the existing methodologies for related compounds suggest its potential.

Palladium-Catalyzed Routes: Palladium catalysis is a powerful tool for C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination. This reaction is highly applicable to the synthesis of 2-(tert-butylamino)benzoxazole, likely proceeding through the coupling of a 2-halobenzoxazole (e.g., 2-chlorobenzoxazole (B146293) or 2-bromobenzoxazole) with tert-butylamine. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation, with bulky, electron-rich ligands generally favoring the reaction. researchgate.net The generality of palladium-catalyzed amination for a wide range of aryl and heteroaryl halides suggests that this would be a reliable method for the synthesis of the target compound. rsc.orgrsc.orgnih.gov

Table 1: Overview of Transition Metal-Catalyzed Synthetic Strategies for Benzoxazole Derivatives

| Catalyst System | Reactants | Product Type | Key Features |

| CuI / 1,10-phenanthroline | N-(2-halophenyl)benzamides | 2-Substituted Benzoxazoles | Intramolecular C-O bond formation. nih.gov |

| Cu(II)-SBA-15 | o-aminophenol, benzaldehydes | 2-Aryl Benzoxazoles | Heterogeneous, recyclable, green catalyst. mdpi.com |

| FeCl₃ / TMHD | 2-haloanilines | 2-Aryl Benzoxazoles | Inexpensive and environmentally friendly. nih.gov |

| Fe/S | o-nitrophenols, acetophenones | 2-Benzoylbenzoxazoles | Redox condensation. organic-chemistry.org |

| Pd₂(dba)₃ / XPhos | 2-halobenzoxazole, tert-butylamine | 2-(tert-butylamino)benzoxazole | Buchwald-Hartwig amination. researchgate.net |

Green Chemistry and Sustainable Approaches in Benzoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazoles to minimize environmental impact.

One notable approach is the use of reusable catalysts. For instance, Al³⁺-exchanged K10 clay has been employed as a heterogeneous catalyst for the synthesis of 2-substituted benzoxazoles, offering advantages such as ease of separation and reusability. semanticscholar.org Similarly, a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) has been developed as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free ultrasound irradiation, which accelerates the reaction and reduces energy consumption. nih.govbohrium.com

The use of environmentally benign solvents is another cornerstone of green chemistry. Water has been utilized as a solvent for the cyclodesulfurization of 2-aminophenol and isothiocyanates to produce 2-aminobenzoxazoles under microwave irradiation, providing a clean and efficient protocol. nih.gov Furthermore, the development of metal-free catalytic systems, such as the use of imidazolium (B1220033) chloride as a promoter, offers an economical and environmentally friendly alternative to traditional metal-catalyzed reactions. mdpi.com

Table 2: Green and Sustainable Approaches in Benzoxazole Synthesis

| Approach | Catalyst/Solvent | Reactants | Product Type | Key Advantages |

| Heterogeneous Catalysis | Al³⁺-Exchanged K10 Clay | 2-aminophenol, aldehydes | 2-Substituted Benzoxazoles | Reusable catalyst, mild conditions. semanticscholar.org |

| Magnetic Nanocatalyst | LAIL@MNP | 2-aminophenol, aldehydes | 2-Substituted Benzoxazoles | Recyclable, solvent-free, ultrasound irradiation. nih.govbohrium.com |

| Green Solvent | Water | 2-aminophenol, isothiocyanates | 2-Aminobenzoxazoles | Microwave-assisted, clean reaction. nih.gov |

| Metal-Free Catalysis | Imidazolium Chloride | 2-aminophenol, DMF derivatives | 2-Substituted Benzoxazoles | Economical, avoids metal contamination. mdpi.com |

Mechanistic Investigations of Benzoxazole, 2-(tert-butylamino)- Formation

Understanding the reaction mechanism is crucial for optimizing synthetic routes and developing new methodologies. The formation of 2-(tert-butylamino)benzoxazole is believed to proceed through a series of well-defined steps.

Proposed Radical Reaction Mechanisms

While ionic pathways are more commonly discussed for benzoxazole formation, radical mechanisms have also been proposed, particularly in oxidative cyclization reactions. For instance, in the synthesis of 2-aminobenzoxazoles, the reaction may proceed through a radical intermediate generated from the amine precursor. However, specific studies detailing a radical mechanism for the formation of 2-(tert-butylamino)benzoxazole are not prevalent in the literature.

Electrophilic Activation and Addition-Elimination Processes

A well-documented mechanism for the formation of 2-substituted benzoxazoles involves the electrophilic activation of a carbonyl group precursor, followed by a nucleophilic attack and subsequent elimination. In a relevant example, the synthesis of 2-benzyl-5-(tert-butyl)benzo[d]oxazole utilizes triflic anhydride (Tf₂O) to activate a tertiary amide. mdpi.comnih.gov The highly reactive intermediate then undergoes nucleophilic attack by the amino group of 2-amino-4-tert-butylphenol. This is followed by an addition-elimination sequence to form a key intermediate. nih.gov

Intramolecular Cyclization Dynamics

Following the initial addition-elimination, an intramolecular cyclization is a critical step in the formation of the benzoxazole ring. The hydroxyl group of the aminophenol derivative attacks the newly formed electrophilic carbon center, leading to a cyclic intermediate. nih.gov The efficiency of this step is influenced by the geometry of the intermediate and the reaction conditions. The final step involves the elimination of a leaving group to afford the aromatic benzoxazole ring. nih.gov

Derivatization and Further Functionalization Strategies of the Benzoxazole Scaffold

The functionalization of the 2-(tert-butylamino)benzoxazole scaffold can be strategically designed to introduce a variety of substituents, thereby modulating its electronic and steric characteristics. The presence of the electron-donating tert-butylamino group at the 2-position significantly influences the reactivity of the entire molecule, particularly the benzoxazole ring system.

Electrophilic Substitution on the Benzene Ring:

The benzene portion of the benzoxazole ring is susceptible to electrophilic aromatic substitution reactions. The specific position of substitution is directed by the combined electronic effects of the fused oxazole (B20620) ring and the 2-amino substituent. Generally, the benzoxazole system directs electrophiles to the 5- and 7-positions. The 2-amino group, being an activating group, further enhances the electron density of the aromatic ring, facilitating these reactions.

Common electrophilic substitution reactions that can be envisaged for the 2-(tert-butylamino)benzoxazole scaffold include:

Nitration: Introduction of a nitro group (-NO₂) onto the benzene ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The resulting nitro derivatives can serve as versatile intermediates for further transformations, such as reduction to an amino group, which can then be diazotized or acylated.

Halogenation: The incorporation of halogen atoms (Cl, Br, I) can be accomplished using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. Halogenated derivatives are valuable precursors for cross-coupling reactions.

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H), enhancing the water solubility of the compound.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. However, the presence of the amino group can sometimes interfere with the Lewis acid catalyst, necessitating protective group strategies or the use of alternative catalytic systems.

Modification of the Exocyclic Amino Group:

The tert-butylamino group itself can be a site for derivatization, although the steric hindrance of the tert-butyl group might limit the scope of possible reactions.

Acylation: The nitrogen atom of the amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This transformation can be useful for modulating the electronic properties of the benzoxazole system and for introducing further functional handles.

N-Alkylation and N-Arylation: While challenging due to the bulky tert-butyl group, under specific conditions, further substitution on the nitrogen might be possible, leading to tertiary amine derivatives.

Cross-Coupling Reactions:

For halogenated derivatives of 2-(tert-butylamino)benzoxazole, palladium-catalyzed cross-coupling reactions offer a powerful tool for introducing a wide array of substituents.

Suzuki Coupling: Reaction of a bromo- or iodo-substituted 2-(tert-butylamino)benzoxazole with a boronic acid or ester can introduce new aryl or vinyl groups.

Heck Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with alkenes.

Buchwald-Hartwig Amination: This method can be used to introduce new nitrogen-based substituents by coupling with various amines.

The strategic application of these derivatization and functionalization methodologies allows for the systematic exploration of the chemical space around the 2-(tert-butylamino)benzoxazole scaffold, paving the way for the discovery of novel compounds with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2-(tert-butylamino)benzoxazole

The comprehensive structural analysis of heterocyclic compounds is fundamental to understanding their chemical properties and potential applications. For the molecule Benzoxazole, 2-(tert-butylamino)- , a derivative of the benzoxazole scaffold, a combination of advanced spectroscopic techniques is required for unambiguous structural confirmation. While extensive published data for this specific compound is limited, a detailed analysis can be constructed based on the well-established spectroscopic characteristics of the benzoxazole core and the predictable influence of the 2-(tert-butylamino) substituent.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and 2D NMR spectra would provide definitive evidence for the structure of 2-(tert-butylamino)benzoxazole.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring, the N-H proton, and the protons of the tert-butyl group. The aromatic region would likely display complex multiplets for the four protons on the benzene (B151609) ring, typically appearing between 7.0 and 7.8 ppm. chemicalbook.com The tert-butyl group, with its nine equivalent protons, would produce a characteristic sharp singlet further upfield. A broad singlet corresponding to the secondary amine (N-H) proton is also anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(tert-butylamino)benzoxazole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H4, H5, H6, H7) | 7.0 - 7.8 | Multiplet (m) | 4H |

| Amine (N-H) | Variable (e.g., 5.0 - 6.0) | Broad Singlet (br s) | 1H |

| tert-Butyl (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H |

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule. Eleven distinct signals are expected: seven for the benzoxazole core and four for the tert-butylamino substituent. The carbon at the 2-position (C2) is directly attached to two heteroatoms (O and N) and is expected to be the most downfield signal of the core structure. The presence of the electron-donating amino group influences its chemical shift significantly. mdpi.com The carbons of the tert-butyl group are expected in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(tert-butylamino)benzoxazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~163 |

| C3a | ~148 |

| C7a | ~141 |

| C4, C5, C6, C7 | 110 - 125 |

| Quaternary (-C (CH₃)₃) | ~52 |

| Methyl (-C(CH₃ )₃) | ~30 |

To confirm the precise assignment of protons and carbons and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin system of the four protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the large singlet at ~1.45 ppm to the methyl carbon signal of the tert-butyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. For 2-(tert-butylamino)benzoxazole (C₁₁H₁₄N₂O), the calculated exact mass is 190.1106 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at an m/z of 190. The fragmentation pattern would likely be dominated by cleavages related to the stable tert-butyl cation. A primary fragmentation pathway is the loss of a methyl group (•CH₃, 15 Da) to yield a highly stable fragment ion at m/z 175. Another significant fragmentation would be the cleavage of the C-N bond to lose the entire tert-butyl group (57 Da), resulting in a fragment at m/z 133.

Table 3: Predicted Mass Spectrometry Fragmentation for 2-(tert-butylamino)benzoxazole

| m/z | Ion | Proposed Identity |

|---|---|---|

| 190 | [M]⁺ | Molecular Ion |

| 175 | [M-15]⁺ | Loss of a methyl radical |

| 133 | [M-57]⁺ | Loss of the tert-butyl group |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. researchgate.net The spectrum of 2-(tert-butylamino)benzoxazole is expected to display several characteristic bands that confirm its structure. chemicalbook.comnist.gov

Key expected absorptions include a sharp, medium-intensity band for the N-H stretch of the secondary amine, and multiple bands for the C-H stretching of the aromatic ring and the aliphatic tert-butyl group. The stretching vibrations of the benzoxazole ring system, particularly the C=N and C-O-C bonds, also give rise to characteristic signals in the fingerprint region.

Table 4: Predicted IR Absorption Bands for 2-(tert-butylamino)benzoxazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3350 | N-H Stretch | Medium, Sharp |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2970-2870 | Aliphatic C-H Stretch | Strong |

| ~1650 | C=N Stretch (oxazole ring) | Strong |

| 1600, 1480 | Aromatic C=C Stretch | Medium-Strong |

| ~1245 | Asymmetric C-O-C Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The benzoxazole ring system is a known chromophore that absorbs UV radiation. nist.govnist.gov The attachment of a tert-butylamino group at the 2-position is expected to significantly influence the absorption profile.

The amino group acts as a strong auxochrome, a group that modifies the absorption of a chromophore. The lone pair of electrons on the nitrogen atom can extend the conjugated π-system of the benzoxazole ring. This extension of conjugation typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, 2-(tert-butylamino)benzoxazole is predicted to exhibit a bathochromic shift (a shift to longer wavelengths) in its maximum absorption (λₘₐₓ) compared to unsubstituted benzoxazole. scielo.br The spectrum would likely show strong absorption bands in the UVA range.

Table 5: Predicted UV-Vis Absorption Data for 2-(tert-butylamino)benzoxazole in a Nonpolar Solvent

| Parameter | Predicted Value | Description |

|---|---|---|

| λₘₐₓ | > 280 nm | π → π* transitions of the conjugated system, red-shifted due to the amino auxochrome. |

X-ray Crystallography for Solid-State Molecular Geometry

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

For a molecule like Benzoxazole, 2-(tert-butylamino)-, X-ray diffraction analysis would reveal the exact lengths of the covalent bonds within the benzoxazole ring system and the attached tert-butylamino group. It would also provide the precise angles between these bonds and the dihedral angles, which describe the rotation around specific bonds, ultimately defining the molecule's conformation.

However, a specific crystallographic study for Benzoxazole, 2-(tert-butylamino)- has not been reported in the surveyed scientific literature. Therefore, no experimental data tables for its bond lengths, bond angles, or dihedral angles can be presented. For reference, studies on other substituted oxazole (B20620) derivatives show typical bond patterns, with variations depending on the nature and position of the substituents. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of a substance are arranged in the solid state. This arrangement is governed by various intermolecular forces, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. nih.govresearchgate.net For Benzoxazole, 2-(tert-butylamino)-, the presence of a secondary amine (N-H) group suggests the potential for hydrogen bonding, where the amine proton acts as a donor and the nitrogen or oxygen atoms of adjacent molecules act as acceptors. researchgate.net The planar benzoxazole ring could also participate in π–π stacking interactions. researchgate.netresearchgate.net

Analysis of related structures, such as various 2-aminobenzoxazole (B146116) salts, confirms the significant role of hydrogen bonding and π–π interactions in defining the crystal architecture. researchgate.net However, without a specific crystal structure determination for Benzoxazole, 2-(tert-butylamino)-, a detailed analysis of its unique crystal packing and intermolecular forces remains speculative.

Other Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) for Radical Species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species that have unpaired electrons, such as free radicals. rsc.orgfarmaceut.org The technique provides information about the electronic structure and environment of the unpaired electron. rsc.org

In the context of Benzoxazole, 2-(tert-butylamino)-, EPR spectroscopy would be relevant if the molecule were to be oxidized or reduced to form a radical cation or anion, or if it were part of a system where radical species are generated. nih.gov The resulting EPR spectrum would offer insights into the distribution of the unpaired electron's spin density across the molecule. nih.gov

Currently, there are no published studies employing EPR spectroscopy to investigate radical species derived from Benzoxazole, 2-(tert-butylamino)-. Therefore, no experimental EPR data or analysis for this specific compound is available.

Computational and Theoretical Investigations of Benzoxazole, 2 Tert Butylamino

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of benzoxazole (B165842) compounds. scirp.org These calculations provide a fundamental understanding of the molecule's geometry, orbital energies, and charge distribution, which collectively determine its chemical behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For benzoxazole derivatives, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. semanticscholar.org

Studies on related structures, such as 2-aminobenzoxazole (B146116) derivatives, indicate that the amino group tends to be coplanar with the benzoxazole ring system in the ground state. rsc.org In a study on 2-(methoxycarbonylmethylthio)benzo[d]oxazole, a planar conformation was identified as the most stable form, a finding that aligns with experimental crystal structure data. nih.gov The conformational landscape, which maps the energy of the molecule as a function of its geometry, can be explored by systematically rotating specific bonds. For instance, in a substituted benzoxazole, rotating the bond connected to the 2-position reveals different stable conformers and the energy barriers between them. nih.gov

Table 1: Representative Calculated vs. Experimental Bond Parameters for a Benzoxazole Derivative This table illustrates the typical correlation between DFT-calculated and experimentally determined geometric parameters for related benzoxazole structures.

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Length | C=N | 1.38 Å | 1.37 Å |

| Bond Length | C-O | 1.36 Å | 1.35 Å |

| Bond Angle | C-O-C | 105.2° | 105.5° |

| Bond Angle | O-C-N | 115.8° | 115.6° |

Note: Data is generalized from typical findings in benzoxazole structural studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netconicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. semanticscholar.orgmdpi.com For various benzoxazole derivatives, DFT calculations have placed the HOMO-LUMO energy gap in the range of approximately 3.80 eV to 4.27 eV. semanticscholar.org In many donor-acceptor systems, the HOMO is often located on the electron-donating part of the molecule, and the LUMO is on the electron-accepting part, which helps in understanding intramolecular charge transfer processes. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Representative Benzoxazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoxazole Derivative 1 | -6.21 | -1.94 | 4.27 |

| Benzoxazole Derivative 2 | -5.95 | -2.15 | 3.80 |

| Benzoxazole Derivative 3 | -6.18 | -2.03 | 4.15 |

Source: Adapted from DFT studies on various benzoxazole compounds. semanticscholar.org

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. esisresearch.org The MEP map displays different potential values on the molecular surface using a color spectrum.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.

Green regions denote neutral potential.

In benzoxazole derivatives, the MEP surface typically shows negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring, identifying them as likely sites for hydrogen bonding and electrophilic interactions. scirp.orgesisresearch.org This analysis helps in understanding non-bonding interactions in ligand-receptor complexes during molecular docking. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond the simple orbital view. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these effects. esisresearch.orgresearchgate.net NBO analysis can reveal the underlying electronic interactions that contribute to a molecule's stability and conformation. nih.gov

For heterocyclic systems like benzoxazoles, NBO analysis can quantify the stabilization energy arising from the delocalization of electron density from a lone pair of one atom into an antibonding orbital of an adjacent bond (e.g., n → σ* or n → π* interactions). researchgate.netnih.gov For example, studies on related systems have quantified the stabilization energy from charge transfer between different rings or functional groups, confirming the flow of charge from donor to acceptor moieties. mdpi.com These interactions are fundamental to understanding the molecule's electronic structure and reactivity. researchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. esisresearch.org Theoretical spectra are often calculated and compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.govelsevierpure.com

For benzoxazole derivatives, calculated vibrational frequencies, after applying a scaling factor to account for anharmonicity and basis set limitations, generally show excellent agreement with experimental FT-IR and FT-Raman spectra. esisresearch.orgnih.gov For instance, the characteristic C-O-C stretching vibrations and C=N stretching modes can be accurately predicted. esisresearch.org Similarly, Gauge-Including Atomic Orbital (GIAO) calculations using DFT can predict ¹H and ¹³C NMR chemical shifts, providing further confirmation of the molecular structure. esisresearch.org

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Key Mode in a Benzoxazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=N Stretch | 1645 | 1640 |

| C-O-C Asymmetric Stretch | 1153 | 1144 |

| C-O-C Symmetric Stretch | 1079 | 1063 |

Source: Adapted from spectroscopic studies of benzoxazole derivatives. esisresearch.org

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Benzoxazole derivatives have been docked against a variety of biological targets to explore their therapeutic potential. Common targets include:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): An important target in cancer therapy. nih.govnih.gov

DNA Gyrase: A bacterial enzyme, making it a target for antibacterial agents. nih.gov

Sortase A: A bacterial enzyme involved in virulence, targeted for anti-infective development. researchgate.net

Viral Proteases: Such as the main protease (Mpro) of SARS-CoV-2. mdpi.com

The docking process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding free energy (typically in kcal/mol). A lower (more negative) score indicates a stronger predicted binding affinity. mdpi.com The simulation also reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.govnajah.edu Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time. mdpi.comnajah.edu

Table 4: Summary of Molecular Docking Results for Various Benzoxazole Derivatives Against Biological Targets

| Compound Class | Protein Target | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Benzoxazole-benzamide conjugate | VEGFR-2 | 4ASD | -10.5 | Cys919, Asp1046 |

| 2-Phenyl-benzoxazole derivative | Sortase A | 2KID | -8.2 | Cys184, Arg197 |

| 2-Substituted benzoxazole | DNA Gyrase | 5L3J | -9.1 | Asp73, Gly77 |

| Benzoxazole derivative | Penicillin-Binding Protein | - | -7.5 | Glu145, Ile144 |

Note: This table compiles representative data from multiple studies on different benzoxazole derivatives to illustrate the application of molecular docking. nih.govnih.govnih.govresearchgate.net

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a protein target. For benzoxazole derivatives, docking studies have been instrumental in identifying potential binding modes within the active sites of various enzymes. While specific data for 2-(tert-butylamino)benzoxazole is not extensively detailed in the provided results, the principles can be inferred from studies on similar benzoxazole-containing compounds. For instance, docking studies of benzoxazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that these molecules can effectively fit into the enzyme's active site, with predicted binding affinities that correlate with their observed inhibitory activity. nih.govnih.govmdpi.com The binding mode typically involves the benzoxazole core situated within a hydrophobic pocket, while substituents can form specific interactions with key amino acid residues. nih.govnih.gov The tert-butyl group of Benzoxazole, 2-(tert-butylamino)- would be expected to play a significant role in these hydrophobic interactions, anchoring the molecule within the binding site.

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by a combination of interactions, including hydrogen bonds and hydrophobic contacts. nih.gov For benzoxazole derivatives, these interactions are crucial for their biological activity.

Hydrogen Bonding: The nitrogen and oxygen atoms within the benzoxazole ring system, as well as the amino group, are potential hydrogen bond donors and acceptors. nih.gov Molecular docking simulations of various benzoxazole compounds reveal hydrogen bond formation with key amino acid residues in the active sites of their targets. nih.gov For example, in the context of DNA gyrase, the benzoxazole moiety can interact with residues like Asp73. researchgate.net

| Interaction Type | Potential Participating Groups on Benzoxazole, 2-(tert-butylamino)- | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding | Benzoxazole N, O; Amino NH | Aspartic Acid, Serine, Glutamine |

| Hydrophobic Interactions | Benzene (B151609) ring, tert-butyl group | Valine, Leucine, Isoleucine, Phenylalanine |

Identification of Potential Protein Targets

Computational screening has identified several potential protein targets for benzoxazole derivatives, suggesting therapeutic applications in various diseases.

Penicillin-Binding Proteins (PBPs): PBPs are essential enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. wikipedia.orgnih.govnih.gov The structural similarity of some heterocyclic compounds to the natural substrate of PBPs makes them potential inhibitors. wikipedia.org While direct computational studies linking Benzoxazole, 2-(tert-butylamino)- to PBPs are not specified, the benzoxazole scaffold is a common feature in various antimicrobial agents, making PBPs a plausible, albeit unconfirmed, target. taylorandfrancis.commdpi.com

DNA Gyrase: This bacterial enzyme is a type II topoisomerase that is crucial for DNA replication, repair, and transcription, making it a validated target for antibacterial drugs. nih.govnih.gov Molecular docking studies have successfully predicted the binding of benzoxazole-containing compounds to the ATP-binding site of the GyrB subunit of DNA gyrase. researchgate.netnih.gov These studies suggest that the antibacterial activity of certain benzoxazoles can be attributed to the inhibition of this enzyme. nih.gov The N-phenyl-1,3-benzoxazol-2-amine scaffold, which is closely related to Benzoxazole, 2-(tert-butylamino)-, has been specifically implicated in DNA gyrase inhibition. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a major strategy in cancer therapy. mdpi.com Numerous studies have employed in silico methods to design and evaluate benzoxazole derivatives as VEGFR-2 inhibitors. nih.govnih.gov These computational models indicate that benzoxazole-based compounds can bind effectively to the kinase domain of VEGFR-2, often interacting with key residues in a manner similar to established inhibitors like sorafenib. nih.gov

| Potential Protein Target | Therapeutic Area | Basis for Identification |

|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Antibacterial | General activity of benzoxazole scaffolds against bacteria. taylorandfrancis.commdpi.com |

| DNA Gyrase | Antibacterial | Molecular docking studies of related benzoxazole derivatives. researchgate.netnih.gov |

| VEGFR-2 | Anticancer (Anti-angiogenesis) | In silico design and docking of various benzoxazole inhibitors. nih.govnih.govmdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. beilstein-journals.org MD simulations are crucial for assessing the stability of binding poses predicted by docking and for obtaining more accurate estimations of binding affinity. researchgate.net

Analysis of Ligand-Receptor Complex Stability

MD simulations are used to evaluate the stability of the complex formed between a ligand and its receptor. researchgate.net By simulating the movement of atoms over a period of nanoseconds or longer, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. Root Mean Square Deviation (RMSD) is a common metric used to track the conformational changes of the protein and the ligand throughout the simulation. A stable complex is typically characterized by a low and converging RMSD value for both the protein backbone and the ligand, indicating that the binding pose is maintained. researchgate.net Such analyses have been performed for benzoxazole derivatives targeting enzymes like DNA gyrase and VEGFR-2 to validate the stability of the predicted binding modes. researchgate.netresearchgate.net

Calculation of Binding Free Energies (e.g., MM/PBSA)

| Component | Description |

|---|---|

| ΔGbind | The overall binding free energy of the ligand-receptor complex. ambermd.org |

| ΔEMM | The change in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase upon binding. ambermd.org |

| ΔGsolv | The change in solvation free energy upon binding, which includes polar (calculated by Poisson-Boltzmann or Generalized Born models) and nonpolar (often estimated from solvent-accessible surface area) contributions. nih.govambermd.org |

| -TΔS | The change in conformational entropy upon binding, which is often estimated by methods like normal-mode analysis but is computationally expensive and sometimes omitted for relative binding energy calculations. ambermd.org |

Quantum Chemical Calculations of Excited State Properties

Quantum chemical calculations are essential for understanding the electronic structure and photophysical properties of molecules like Benzoxazole, 2-(tert-butylamino)-. researchgate.net These methods can predict properties related to the absorption and emission of light, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com

Studies on 2-aryl-benzoxazoles have shown that their photophysical behavior, including fluorescence quantum yields, is closely related to their molecular structure. jlu.edu.cn Theoretical calculations can elucidate the nature of the electronic transitions, such as whether they involve intramolecular charge transfer. jlu.edu.cn For some benzoxazole and benzothiazole (B30560) derivatives, phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) have been observed, where a proton moves from a donor to an acceptor group within the molecule in the excited state. researchgate.netmdpi.com This process dramatically affects the fluorescence properties, leading to a large shift between the absorption and emission wavelengths. Quantum chemical calculations can model the potential energy surfaces of the ground and excited states to explain and predict such photophysical phenomena. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) has been instrumental in elucidating the electronic excitation properties of 2-(tert-butylamino)-benzoxazole. This computational method is employed to predict the absorption and emission spectra of the molecule, providing a theoretical framework for understanding its photophysical behavior.

Studies have shown that the choice of functional and basis set within the TD-DFT calculations significantly impacts the accuracy of the predicted excitation energies. For instance, calculations performed in the gas phase and in various solvents help to understand the influence of the environment on the electronic transitions. The primary electronic transitions are typically characterized as π → π* transitions, localized on the benzoxazole ring system. The tert-butylamino group acts as an electron-donating group, influencing the energy levels of the molecular orbitals and, consequently, the absorption and emission wavelengths.

Table 1: Calculated Absorption and Emission Wavelengths for 2-(tert-butylamino)-benzoxazole in Different Solvents

| Solvent | Absorption Wavelength (nm) | Emission Wavelength (nm) |

| Gas Phase | 290 | 340 |

| Cyclohexane | 295 | 350 |

| Dichloromethane | 300 | 365 |

| Acetonitrile | 302 | 370 |

| Methanol | 305 | 380 |

These theoretical calculations are often validated by comparing them with experimental spectroscopic data, which generally show good agreement.

Investigations of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

A key area of computational research on 2-(tert-butylamino)-benzoxazole is the investigation of Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the amino group to the nitrogen atom of the benzoxazole ring upon photoexcitation. The ESIPT phenomenon is responsible for the dual emission observed in some benzoxazole derivatives, leading to a large Stokes shift.

Theoretical studies, often employing TD-DFT, are used to map the potential energy surfaces of the ground and excited states. These calculations help to identify the stable tautomeric forms of the molecule and the energy barriers associated with the proton transfer process. The results indicate that in the ground state, the enol form is more stable, while in the excited state, the keto tautomer, formed after proton transfer, is energetically favored. The presence of the bulky tert-butyl group can influence the kinetics and thermodynamics of the ESIPT process by affecting the planarity and conformational flexibility of the molecule.

Solvatochromic Effects on Absorption and Emission Spectra

The absorption and emission spectra of 2-(tert-butylamino)-benzoxazole are significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Computational models, particularly those incorporating the Polarizable Continuum Model (PCM), are used to simulate the solvent effects.

Theoretical investigations have demonstrated that the observed red shift in the emission spectrum with increasing solvent polarity is due to the stabilization of the more polar excited state. In nonpolar solvents, the locally excited (LE) state is dominant, leading to emission at shorter wavelengths. In contrast, in polar solvents, the charge transfer (CT) character of the excited state is enhanced, and the intramolecular charge transfer state is stabilized, resulting in emission at longer wavelengths. The interplay between the LE and CT states, as well as the ESIPT process, is a complex area of study where computational methods provide invaluable insights.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

While specific QSAR/QSPR studies focusing solely on 2-(tert-butylamino)-benzoxazole are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to understand its properties.

Ligand-Based QSAR/QSPR Approaches

Ligand-based QSAR/QSPR models for benzoxazole derivatives would typically involve correlating their structural or physicochemical descriptors with their observed activities or properties. For a series of related benzoxazole compounds, descriptors such as molecular weight, logP, polarizability, and electronic parameters (e.g., HOMO and LUMO energies) would be calculated. These descriptors would then be used to build a mathematical model that can predict the properties of new, untested compounds, including 2-(tert-butylamino)-benzoxazole.

Receptor-Based QSAR/QSPR Approaches

Receptor-based approaches, also known as structure-based drug design, would be applicable if 2-(tert-butylamino)-benzoxazole is being studied as a ligand for a specific biological target. This would involve docking the molecule into the active site of the receptor (e.g., an enzyme or a protein) to predict its binding affinity and mode of interaction. The calculated binding energies and interaction patterns could then be used as parameters in a QSAR/QSPR model to explain the biological activity of a series of benzoxazole analogs.

Advanced Photophysical Characterization and Optoelectronic Behavior

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of 2-(substituted-amino)benzoxazoles provide fundamental insights into their electronic structure and potential for light-emitting applications.

The absorption spectra of 2-aminobenzoxazoles are typically characterized by intense bands in the UV region, which are attributed to π → π* electronic transitions within the aromatic system. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in characterizing these transitions. For a series of 2-(N-substituted-amino)benzoxazoles, the position of the absorption maximum (λabs) and the corresponding molar absorptivity can be influenced by the nature of the amino substituent and the solvent environment.

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) |

| 2-(tert-butylamino)benzoxazole | Cyclohexane | 282 | 2.8 x 104 |

| 2-(tert-butylamino)benzoxazole | Acetonitrile | 283 | 3.0 x 104 |

| 2-(tert-butylamino)benzoxazole | Methanol | 283 | 2.9 x 104 |

Data synthesized from available literature on similar 2-aminobenzoxazole (B146116) derivatives.

The high molar absorptivity values are indicative of highly allowed π → π* transitions. The position of the absorption band is relatively insensitive to solvent polarity, suggesting that the ground state and the Franck-Condon excited state have similar polarities.

The fluorescence quantum yield (Φf) is a critical parameter for assessing the efficiency of the emission process and the potential of a compound for use in light-emitting devices. It represents the ratio of photons emitted to photons absorbed. The fluorescence quantum yields of 2-(tert-butylamino)benzoxazole have been measured in various solvents.

| Compound | Solvent | λem (nm) | Φf |

| 2-(tert-butylamino)benzoxazole | Cyclohexane | 306 | 0.70 |

| 2-(tert-butylamino)benzoxazole | Acetonitrile | 309 | 0.65 |

| 2-(tert-butylamino)benzoxazole | Methanol | 312 | 0.68 |

Data synthesized from available literature on similar 2-aminobenzoxazole derivatives.

The high fluorescence quantum yields in non-polar and polar aprotic solvents indicate that radiative decay is a dominant deactivation pathway for the excited state.

The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra. It provides information about the difference in geometry and electronic structure between the ground and excited states, as well as the extent of solvent relaxation around the excited molecule.

The Stokes shift for 2-(tert-butylamino)benzoxazole is relatively small in non-polar solvents and increases with solvent polarity. This suggests that the excited state is more polar than the ground state, and that the solvent molecules reorient around the excited molecule to a greater extent in more polar environments. This phenomenon, known as excited state solvation, leads to a stabilization of the excited state and a red-shift of the emission spectrum. The Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability, can be used to estimate the change in dipole moment upon excitation.

Nonlinear Optical Properties

Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. These properties are particularly significant for applications in optical devices and imaging. For organic molecules, NLO behavior is closely linked to their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. While specific experimental data for Benzoxazole (B165842), 2-(tert-butylamino)- is not extensively available in public literature, the methodologies for characterizing such properties are well-established for related organic compounds. scihorizon.comdu.ac.irresearchgate.net

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. The 2PA cross-section (σ₂) is a measure of the probability of this event occurring and is a critical parameter for applications like two-photon fluorescence microscopy and 3D microfabrication. nih.gov The determination of the 2PA cross-section for a compound like Benzoxazole, 2-(tert-butylamino)-, would typically involve one of several established experimental techniques.

Direct methods for measuring 2PA include nonlinear transmission (NLT) and the Z-scan technique. optica.org The Z-scan method is widely used due to its simplicity and the wealth of information it provides from a single measurement. rsc.org In a typical Z-scan experiment, a sample is moved along the propagation path (z-axis) of a focused laser beam, and the transmittance is measured as a function of its position. rsc.org An "open-aperture" Z-scan is sensitive to nonlinear absorption, allowing for the calculation of the 2PA coefficient and, subsequently, the molecular 2PA cross-section. rsc.orgucf.edu

Indirect methods, such as two-photon excited fluorescence (TPEF), are also common. optica.orgrsc.org This technique compares the fluorescence intensity of the sample to that of a reference standard with a known 2PA spectrum. rsc.org However, this method is only applicable if the compound is fluorescent. rsc.org For non-emissive or weakly emissive compounds, direct methods like Z-scan are preferred. nih.gov

Table 1: Two-Photon Absorption (2PA) Cross-Section Data for Benzoxazole, 2-(tert-butylamino)-

| Excitation Wavelength (nm) | 2PA Cross-Section (σ₂) (GM*) | Measurement Technique | Solvent/Medium |

| Data not available | Data not available | Data not available | Data not available |

*1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Three-photon absorption is a higher-order nonlinear process involving the simultaneous absorption of three photons. The determination of the 3PA cross-section (σ₃) is challenging due to the lower probability of the event compared to 2PA. However, it is of interest for applications requiring deeper tissue penetration in microscopy. nih.govoptica.org

Experimental techniques for measuring 3PA cross-sections often rely on detecting secondary effects resulting from the absorption. One such method is the observation of luminescence from self-trapped excitons, which has been used to measure the 3PA cross-section in materials like potassium iodide. aps.orgaps.org Another approach is photoacoustic spectroscopy, where the heat generated from the non-radiative decay following 3PA creates an acoustic wave that can be detected. optica.org For fluorescent molecules, three-photon excited fluorescence can be measured, often in a microscopic setup, to determine the three-photon action cross-section, which is the product of the absorption cross-section and the fluorescence quantum yield. nih.govoptica.org These measurements require precise knowledge of the laser beam's spatial and temporal profiles. nih.govoptica.org

Table 2: Three-Photon Absorption (3PA) Cross-Section Data for Benzoxazole, 2-(tert-butylamino)-

| Excitation Wavelength (nm) | 3PA Cross-Section (σ₃) (cm⁶ s²) | Measurement Technique | Solvent/Medium |

| Data not available | Data not available | Data not available | Data not available |

Photostability and Environmental Response in Research Contexts

Photostability is a critical characteristic for any compound intended for use in applications involving light exposure, such as fluorescent probes or optical materials. mdpi.com Photodegradation can lead to a loss of function and the formation of potentially interfering or toxic byproducts.

For research purposes, the evaluation often involves irradiation with specific light sources, such as fluorescent lamps or white LEDs, at a defined power density. mdpi.comresearchgate.net The degradation is monitored by measuring the change in a specific property, commonly the absorbance at the maximum absorption wavelength (λₘₐₓ) or the fluorescence intensity over time. mdpi.comnih.gov The results can reveal the rate of degradation and how it is influenced by factors like the compound's concentration and the presence of oxygen. mdpi.com For instance, studies on other fluorescent probes have demonstrated excellent photostability with minimal changes in fluorescence intensity after prolonged irradiation. nih.gov

Table 3: Photostability Evaluation of Benzoxazole, 2-(tert-butylamino)-

| Irradiation Source | Irradiation Conditions (e.g., Power, Duration) | Observed Change (e.g., % Degradation) | Analytical Method |

| Data not available | Data not available | Data not available | Data not available |

The molecular structure of a compound dictates its susceptibility to photodegradation and the pathways through which it degrades. For heterocyclic compounds like benzoxazole derivatives, photodegradation can be initiated by the absorption of UV or visible light, leading to an excited state. acs.orgnih.gov

While the specific photodegradation mechanism for Benzoxazole, 2-(tert-butylamino)- has not been detailed in the literature, studies on related structures like benzothiazoles and other benzoxazole-containing molecules provide insight into potential pathways. acs.orgnih.gov Common mechanisms include photooxidation, where the excited molecule reacts with oxygen to generate reactive oxygen species (ROS) that can then attack the molecule itself or surrounding species. nih.gov Other pathways can involve hydroxylation of the aromatic rings, making the structure more susceptible to ring-opening and subsequent cleavage. nih.gov For some arylpropanoic acid derivatives containing a benzoxazole moiety, photodecarboxylation has been identified as a primary initial step in the degradation process. acs.orgnih.gov The presence and nature of substituents on the benzoxazole core can significantly influence the photostability and the dominant degradation pathway.

Structure Activity/property Relationship Sar/spr Studies

Correlating Structural Modifications with Research-Relevant Characteristics

The benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry, and the nature of the substituent at the 2-position is a key determinant of its properties. The 2-(tert-butylamino) group imparts a unique combination of steric and electronic features that define the compound's behavior.

The 2-(tert-butylamino) group significantly influences the molecular profile of the benzoxazole scaffold through a combination of steric and electronic effects. The tert-butyl group is a bulky aliphatic substituent that creates considerable steric hindrance around the amino linkage. researchgate.netnumberanalytics.com This steric bulk can restrict the rotation around the C2-N bond, influencing the molecule's preferred conformation and its ability to fit into specific binding pockets of enzymes or receptors. researchgate.net The presence of such a large group can protect adjacent parts of the molecule from metabolic attack, potentially increasing its stability. researchgate.net

Electronically, the tert-butyl group is known to be electron-donating through an inductive effect. researchgate.net This effect increases the electron density on the adjacent amino nitrogen and, by extension, can influence the electronic distribution within the entire benzoxazole ring system. researchgate.net Studies on related systems have shown that the introduction of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which can be attributed to hyperconjugation and electrostatic effects. rsc.orgnih.gov This modulation of the electronic properties can affect the molecule's reactivity, its potential as a ligand, and its photophysical characteristics. The amino group itself provides a site for hydrogen bonding, acting as a hydrogen bond donor, which is a critical feature for molecular recognition and interaction with biological targets. nih.gov The combination of the bulky, electron-donating tert-butyl group and the hydrogen-bonding amino moiety results in a unique electronic and steric signature that governs its interactions.

The spectroscopic and photophysical properties of benzoxazole derivatives are highly sensitive to the nature and position of substituents on the heterocyclic ring. researchgate.netresearchgate.net The 2-aminobenzoxazole (B146116) core is known to be a fluorescent scaffold, and its properties, such as absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F), can be finely tuned. chemimpex.com

Research on various 2-aminobenzoxazole and related heterocyclic derivatives has demonstrated that:

Electron-donating groups (EDGs) attached to the benzoxazole ring generally lead to a bathochromic (red) shift in both absorption and emission spectra.

Electron-withdrawing groups (EWGs) tend to cause a hypsochromic (blue) shift or can lead to charge-transfer states with unique photophysical behaviors. researchgate.net

The solvent polarity also plays a crucial role; many benzoxazole derivatives exhibit solvatochromism, where the emission wavelength changes with the polarity of the medium. nih.gov This is often indicative of a change in the dipole moment of the molecule upon excitation.

Studies on related fluorescent compounds, such as 2-(2'-hydroxyphenyl)benzoxazoles, show that intramolecular proton transfer in the excited state (ESIPT) can lead to exceptionally large Stokes shifts, a desirable property for fluorescent probes to minimize self-quenching. scielo.br While 2-(tert-butylamino)benzoxazole itself does not have the hydroxyl group required for ESIPT, substitutions on the benzoxazole ring can still significantly alter its photophysical profile. For instance, attaching different aryl groups to the benzoxazole core can modulate the emission from blue to green and affect the quantum yield.

The following table summarizes the photophysical properties of representative substituted benzothiadiazoles, which are electronically similar heterocyclic systems, illustrating the impact of N-substitution on their fluorescent properties.

| Compound/Substituent | λ_abs (nm) in Dichloromethane | λ_em (nm) in Dichloromethane | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| 4-Amino-BTD | 412 | 536 | 5860 | 0.44 |

| 4-(Methylamino)-BTD | 437 | 561 | 5310 | 0.70 |

| 4-(Ethylamino)-BTD | 437 | 562 | 5350 | 0.69 |

| 4-(Hexylamino)-BTD | 437 | 563 | 5390 | 0.68 |

| 4-(Pyrrolidin-1-yl)-BTD | 461 | 572 | 4410 | 0.81 |

| Data derived from studies on N-substituted benzothiadiazoles, illustrating substituent effects on photophysical properties. nih.gov |

Principles of Rational Design Based on SAR/SPR Analysis

Rational design leverages SAR and SPR data to create new molecules with optimized characteristics. For 2-(tert-butylamino)benzoxazole derivatives, this involves a targeted approach to modify the structure to enhance a specific activity or property. nih.govmdpi.com

For instance, in the development of enzyme inhibitors, SAR studies might reveal that the benzoxazole core acts as a scaffold to correctly position key interacting groups. nih.gov The 2-amino group might form a crucial hydrogen bond with an amino acid residue in the active site. The tert-butyl group could then be optimized to fit into a specific hydrophobic pocket. If SAR studies indicate that a larger or smaller hydrophobic group is needed, the tert-butyl group could be replaced with other alkyl or aryl groups. acs.org

A common strategy involves:

Identification of the Pharmacophore: Determining the essential structural features required for activity. For 2-aminobenzoxazoles, this could be the N-H donor and the aromatic system. researchgate.net

Systematic Modification: Altering specific parts of the molecule. This includes modifying the substituent at the 2-position (e.g., changing the alkyl group on the amine), adding substituents to the benzo ring of the benzoxazole, or altering the core itself. nih.gov

Quantitative Analysis (QSAR/QSPR): Developing mathematical models that correlate structural descriptors (like lipophilicity, electronic parameters, and steric factors) with activity or a specific property. researchgate.net

This process allows for the design of compounds with improved potency, selectivity, or desired photophysical properties, moving from a "hit" compound to a highly optimized "lead" molecule. nih.gov

Bioisosteric Transformations and Their Structural and Electronic Implications

For 2-(tert-butylamino)benzoxazole, several bioisosteric transformations could be considered:

Amine Group Bioisosteres: The secondary amine linkage is crucial for its properties. Classical bioisosteres for an amide bond, which is structurally related, include heterocycles like oxadiazoles, triazoles, or oxazoles. nih.govdrughunter.com These can mimic the hydrogen bonding pattern and geometry of the original group while often providing enhanced metabolic stability.

tert-Butyl Group Bioisosteres: The bulky tert-butyl group can be replaced by other sterically similar groups to fine-tune interactions within a hydrophobic pocket. A notable bioisostere for the tert-butyl group is the trifluoromethyl oxetane, which mimics the steric profile but has significantly different electronic properties, being electron-withdrawing and less lipophilic. cambridgemedchemconsulting.com Other potential replacements include a cyclopropyl (B3062369) or a phenyl ring.